molecular formula C9H5BrF2O B6215469 5-bromo-2,2-difluoro-2,3-dihydro-1H-inden-1-one CAS No. 2095689-70-4

5-bromo-2,2-difluoro-2,3-dihydro-1H-inden-1-one

Cat. No.: B6215469
CAS No.: 2095689-70-4
M. Wt: 247.04 g/mol
InChI Key: VQFLZZPKCRALGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Indanone Derivatives in Chemical Research

The rigid, bicyclic framework of indanone provides a well-defined three-dimensional structure that can be strategically functionalized to interact with specific biological receptors. This has made indanone derivatives a focal point in drug discovery and development. For instance, they form the core of several approved drugs, including Donepezil, used in the management of Alzheimer's disease, and Indinavir, an antiretroviral medication for the treatment of HIV/AIDS.

Beyond their medicinal applications, indanones are crucial building blocks in the synthesis of natural products and functional materials. Their unique electronic and photophysical properties have led to their use in the development of organic light-emitting diodes (OLEDs) and as fluorescent probes for biological imaging. The reactivity of the ketone functional group and the aromatic ring allows for a wide range of chemical transformations, making indanones versatile intermediates for the construction of more complex molecular architectures.

The Role of Halogenation (Bromine and Fluorine) in Indanone Chemistry

Halogenation, the introduction of one or more halogen atoms into a molecule, is a powerful tool for modulating the physicochemical properties of organic compounds. researchgate.net In the context of indanone chemistry, the incorporation of bromine and fluorine can have profound effects on a molecule's reactivity, lipophilicity, metabolic stability, and binding affinity to biological targets.

Bromine substitution on the aromatic ring of the indanone scaffold, as seen in 5-bromo-1-indanone (B130187), provides a handle for further synthetic modifications. The carbon-bromine bond can readily participate in a variety of cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of a wide range of substituents at this position. researchgate.net This versatility makes brominated indanones valuable intermediates in the synthesis of diverse libraries of compounds for drug discovery and materials science.

Fluorine incorporation, particularly the gem-difluoro group (CF2) at the C2 position, imparts unique properties to the indanone molecule. The high electronegativity of fluorine can significantly alter the electron distribution within the molecule, influencing the reactivity of the adjacent carbonyl group. The CF2 group can act as a bioisostere for a carbonyl group or a methylene (B1212753) group, potentially improving the metabolic stability of the molecule by blocking sites of oxidative metabolism. Furthermore, the introduction of fluorine can enhance the binding affinity of a molecule to its target protein through the formation of favorable non-covalent interactions.

The combination of both bromine and fluorine in a single indanone scaffold, as in 5-bromo-2,2-difluoro-2,3-dihydro-1H-inden-1-one, creates a multifunctional building block with a unique set of properties. The bromine atom serves as a versatile anchor for further diversification, while the gem-difluoro group modulates the electronic and metabolic properties of the core structure.

Overview of this compound in Synthetic Methodologies

While this compound is a compound of significant synthetic interest, its preparation and specific applications are not yet extensively documented in the scientific literature, suggesting it may be a novel or underexplored molecule. However, its synthesis can be envisioned through a combination of established methodologies for the preparation of halogenated indanones.

A plausible synthetic route could involve the initial synthesis of 5-bromo-1-indanone, which is a commercially available compound or can be prepared via Friedel-Crafts acylation of a suitably substituted aromatic precursor. chemicalbook.com Subsequent introduction of the gem-difluoro group at the C2 position could be achieved through several methods. One approach involves the α-bromination of 5-bromo-1-indanone followed by a halogen exchange (halex) reaction using a nucleophilic fluorine source. Alternatively, electrophilic fluorination of the corresponding enolate or enol ether of 5-bromo-1-indanone using reagents like N-fluorobenzenesulfonimide (NFSI) could yield the desired product. beilstein-journals.orgnih.gov

The synthetic utility of this compound lies in its potential as a versatile intermediate. The bromine atom can be exploited for the introduction of various functional groups through cross-coupling reactions, while the difluorinated ketone moiety can be used in a range of nucleophilic addition and condensation reactions. This would allow for the creation of a diverse array of complex molecules with potential applications in medicinal chemistry and materials science. The unique combination of the reactive bromine handle and the modulating gem-difluoro group makes this compound a promising platform for the development of novel chemical entities.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2095689-70-4

Molecular Formula

C9H5BrF2O

Molecular Weight

247.04 g/mol

IUPAC Name

5-bromo-2,2-difluoro-3H-inden-1-one

InChI

InChI=1S/C9H5BrF2O/c10-6-1-2-7-5(3-6)4-9(11,12)8(7)13/h1-3H,4H2

InChI Key

VQFLZZPKCRALGA-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)Br)C(=O)C1(F)F

Purity

95

Origin of Product

United States

Synthetic Strategies for 5 Bromo 2,2 Difluoro 2,3 Dihydro 1h Inden 1 One and Its Precursors

Retrosynthetic Analysis of the 5-Bromo-2,2-difluoro-2,3-dihydro-1H-inden-1-one Core

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.comnih.gov For this compound, the analysis reveals several logical disconnections based on the key functional groups present.

C-Br Bond Disconnection : The bond between the aromatic ring and the bromine atom at the 5-position can be disconnected. This suggests a late-stage electrophilic aromatic bromination of a 2,2-difluoro-2,3-dihydro-1H-inden-1-one precursor. However, controlling the regioselectivity of such a reaction can be challenging. A more common strategy involves introducing the bromine atom at an earlier stage.

C-F Bonds Disconnection : The two carbon-fluorine bonds at the C-2 position represent a significant synthetic challenge. This disconnection points to a gem-difluorination reaction of a precursor ketone, specifically 5-bromo-2,3-dihydro-1H-inden-1-one. This is a plausible and frequently employed strategy for introducing such motifs.

Indanone Ring Disconnection : The formation of the five-membered ring is a key step. A standard disconnection involves breaking the C4-C4a and C1-C2 bonds, which corresponds to an intramolecular Friedel-Crafts acylation. beilstein-journals.orgnih.gov This approach leads back to a 3-arylpropionic acid derivative, in this case, 3-(3-bromophenyl)propionic acid or a related compound, as the likely precursor to the brominated indanone core. chemicalbook.com

Based on this analysis, a convergent and logical forward synthesis would likely involve the intramolecular Friedel-Crafts acylation of a pre-brominated phenylpropionic acid to form 5-bromo-2,3-dihydro-1H-inden-1-one, followed by a gem-difluorination reaction at the C-2 position to yield the final target molecule.

Direct Synthesis Approaches to Halogenated Dihydroindenones

The synthesis of the target molecule relies on effective methods for introducing bromine and fluorine atoms onto the indanone scaffold.

Bromination Methodologies

The introduction of bromine onto an indanone can occur at either the aromatic ring or the aliphatic portion of the molecule. The position of the bromine atom dictates the appropriate methodology.

For the target molecule, where bromine is at the 5-position, the most common strategy is to begin with a starting material that already contains the bromine atom prior to the formation of the indanone ring. For instance, 5-bromo-1-indanone (B130187) can be synthesized via the Friedel-Crafts cyclization of 3-(3-Bromophenyl)propionic acid. chemicalbook.com

However, direct bromination of the indanone core is also a known transformation, though regioselectivity can be an issue.

Aromatic Bromination : Electrophilic aromatic substitution on the benzene (B151609) ring of indanone would be required to install a bromine at the 5- or 7-position.

Aliphatic Bromination : Bromination of the aliphatic portion of the indanone ring often occurs at the benzylic C-1 position or the α-carbonyl C-2 position. Free-radical bromination using N-bromosuccinimide (NBS) shows high regioselectivity for the C-1 position in indane. Photochemical bromination of substituted indan-1-ones can yield a variety of products, including mono-, di-, and tribrominated compounds at the C-2 and C-3 positions. tubitak.gov.tr

PositionMethodologyTypical ReagentsNotes
5-position (Aromatic)Precursor Synthesis3-(3-Bromophenyl)propionic acidBromine is incorporated before Friedel-Crafts cyclization. chemicalbook.com
1-position (Benzylic)Free-Radical BrominationN-Bromosuccinimide (NBS)Highly regioselective for the benzylic position in indane.
2-position (α-Carbonyl)Photochemical BrominationBromine (Br₂)Can lead to multiple bromination products. tubitak.gov.tr

Fluorination Methodologies, particularly gem-Difluorination

The introduction of a gem-difluoro group at the C-2 position of the 5-bromo-1-indanone precursor is a critical transformation. This conversion of a ketone to a gem-difluoride can be achieved through several methods. One common approach involves the conversion of the ketone to a 1,3-dithiolane, which is then treated with a source of bromine and fluoride (B91410). For example, the use of 1,3-dibromo-5,5-dimethylhydantoin (B127087) and pyridinium (B92312) poly(hydrogen fluoride) can effectively convert dithiolanes derived from ketones into gem-difluoro compounds. illinois.edu Another method utilizes in situ generated bromine fluoride to achieve the same transformation on dithioketals. thieme-connect.com Deoxyfluorinating agents such as Deoxo-Fluor (bis(2-methoxyethyl)aminosulfur trifluoride) are also effective for the direct conversion of ketones to gem-difluorides. organic-chemistry.org

Difluorocarbene-Mediated Approaches

Difluorocarbene (:CF₂), a reactive intermediate, is a powerful reagent for introducing the CF₂ group into molecules. acs.org It is often generated from precursors like sodium bromodifluoroacetate or trimethylsilyl (B98337) fluorosulfonyldifluoroacetate (TFDA). organic-chemistry.orgthieme-connect.com While difluorocarbene is well-known for its [2+1] cycloaddition reactions with alkenes and alkynes, its direct reaction with a ketone carbonyl to form a gem-difluoroalkane is less common. thieme-connect.comnih.gov The reaction can be complex, and the carbene may react with other functional groups or enolates present in the molecule. nih.govrsc.org Control experiments in related systems have confirmed that reactions proceed through a difluorocarbene route by using carbene scavengers, which significantly inhibit the desired reaction. nih.gov

Electrophilic Fluorination Strategies

Electrophilic fluorinating agents, such as Selectfluor (F-TEDA-BF₄), are commonly used to introduce fluorine atoms at the α-position of carbonyl compounds. organic-chemistry.org The mechanism is believed to involve the enol or enolate form of the ketone attacking the electrophilic fluorine source. sapub.org

For the synthesis of a gem-difluoro compound, this reaction would need to occur twice on the same α-carbon. This can be a potential side reaction when attempting monofluorination and may be promoted under certain conditions. sapub.org The feasibility of this approach depends on the reactivity of the monofluorinated intermediate. A variety of cyclic and acyclic ketones can undergo direct α-fluorination with N-F reagents. researchgate.net

MethodologyTypical ReagentsKey IntermediateReference
Desulfurizing DifluorinationDBH, HF-Pyridine1,3-Dithiolane illinois.edu
DeoxyfluorinationDeoxo-FluorKetone organic-chemistry.org
DifluorocarbeneSodium BromodifluoroacetateKetone/Enolate organic-chemistry.org
Electrophilic FluorinationSelectfluorKetone/Enol organic-chemistry.orgsapub.org

Friedel-Crafts Acylation in Indanone Synthesis

The construction of the indanone ring system is fundamentally achieved through an intramolecular Friedel-Crafts acylation. This reaction involves the cyclization of 3-arylpropionic acids or their more reactive derivatives, such as acyl chlorides. beilstein-journals.orgnih.gov The reaction is typically promoted by a Lewis acid or a superacid catalyst.

The direct dehydrative cyclization of 3-arylpropionic acids is environmentally preferable as it produces water as the only byproduct, though it can require harsh conditions. nih.gov The two-step process via the acyl chloride is often more facile. A variety of Lewis acids can be employed to catalyze the cyclization, with common choices including AlCl₃ and polyphosphoric acid (PPA). beilstein-journals.orgnih.gov More modern and milder catalysts have also been developed, such as NbCl₅ and [ReBr(CO)₅]. oup.comresearchgate.net For the synthesis of 5-bromo-1-indanone, the starting material is typically 3-(3-bromophenyl)propionic acid, which undergoes cyclization to yield the desired product. chemicalbook.com

PrecursorCatalyst/ConditionsKey FeaturesReference
3-Arylpropionic AcidSuperacids, High TempDirect, but harsh conditions. nih.gov
3-Arylpropionyl ChlorideAlCl₃, CH₂Cl₂Common, high-yielding two-step method. beilstein-journals.orgnih.gov
3-Arylpropionic AcidNbCl₅Acts as both chlorinating agent and Lewis acid catalyst. researchgate.net
3-Arylpropionyl Chloride[ReBr(CO)₅]Catalytic amount of Lewis acid. oup.com

Multi-Step Synthetic Sequences to this compound

The construction of this compound is not typically achieved in a single step but rather through a multi-step process. This process logically involves the initial formation of a substituted indanone scaffold followed by targeted functionalization. A plausible pathway begins with the synthesis of a brominated indanone, such as 5-bromo-1-indanone, which then undergoes difluorination at the C-2 position.

The formation of the bicyclic indanone core is a critical step in the synthesis of the target molecule and its precursors. Several classical and modern cyclization methods are employed to construct this framework.

One of the most common methods for synthesizing the indanone ring is through intramolecular Friedel-Crafts acylation . d-nb.inforsc.org This reaction typically involves the cyclization of a 3-arylpropionic acid or its corresponding acyl chloride. For instance, the precursor 5-bromo-1-indanone can be synthesized from 3-(3-bromophenyl)propionic acid via a Friedel-Crafts reaction. chemicalbook.com The use of strong acids like polyphosphoric acid (PPA) or chlorosulfonic acid facilitates the ring closure. d-nb.infochemicalbook.com Even for aromatic systems deactivated by halogen atoms, the cyclopentanone (B42830) ring closure can proceed effectively. nih.gov

Another powerful method for forming substituted indanones is the Nazarov cyclization . d-nb.infobeilstein-journals.org This reaction involves the acid-catalyzed 4π-electrocyclic ring closure of a divinyl ketone. A tandem approach combining a Nazarov cyclization with electrophilic fluorination has been developed to produce fluorine-containing 1-indanone (B140024) derivatives. nih.govbeilstein-journals.org This method, catalyzed by Cu(II) triflate, can create complex indanones in a stereoselective manner. beilstein-journals.orgacs.org

The following table summarizes key cyclization reactions used in the formation of the indanone scaffold.

Cyclization MethodPrecursor TypeTypical Reagents/CatalystsRef.
Friedel-Crafts Acylation3-Arylpropionic acidsPolyphosphoric acid (PPA), Thionyl chloride, AlCl₃ d-nb.infonih.gov
Nazarov Cyclizationα,β-Unsaturated aryl ketones (Chalcones)Trifluoroacetic acid, Cu(II) triflate beilstein-journals.org
Palladium-Catalyzed CyclizationSilyloxyallenes and Aryl AldehydesPd-catalyst acs.org

This table presents a summary of common cyclization strategies for forming the indanone ring system.

Once the indanone ring is formed, subsequent reactions are required to introduce the bromine and gem-difluoro groups at the desired positions. This functionalization must be carefully controlled to achieve the correct isomer.

Regioselectivity is crucial when introducing substituents onto the indanone aromatic ring. In the context of synthesizing 5-bromo-1-indanone as a precursor, the starting material, 3-(3-bromophenyl)propionic acid, already contains the bromine atom at the meta position, which directs the cyclization to form the desired 5-bromo isomer. chemicalbook.com

When starting with an unsubstituted aromatic precursor, the regioselectivity of the cyclization can be influenced by the reaction conditions. For example, in polyphosphoric acid (PPA)-mediated syntheses of indanones from α,β-unsaturated carboxylic acids and benzene derivatives, the P₂O₅ content of the PPA can switch the regioselectivity. d-nb.inforug.nl PPA with a low P₂O₅ content tends to favor the formation of indanone isomers where electron-donating groups are meta to the carbonyl, while a high P₂O₅ content favors ortho or para substitution. d-nb.info

The introduction of the gem-difluoro group at the C-2 position is typically performed on a pre-formed indanone. The transformation of a methylene (B1212753) group adjacent to a carbonyl into a difluoromethylene group can be achieved using electrophilic fluorinating agents. beilstein-journals.org For 1,3-dicarbonyl compounds, reagents like Selectfluor can be used to install two fluorine atoms at the C-2 position. While the first fluorination is often rapid, the second can be slower as it requires the enolization of the intermediate 2-fluoro-ketone. beilstein-journals.org

The target compound, this compound, is achiral as the C-2 position does not represent a stereocenter. However, the development of stereoselective methods is vital for the synthesis of other chiral indanone derivatives that may be analogues or part of more complex structures. acs.org

Several strategies exist for the stereoselective synthesis of substituted indanones. acs.org For instance, a catalytic tandem Nazarov cyclization-fluorination can be performed with excellent diastereoselectivity, creating two new stereocenters. acs.org The use of a chiral catalyst can control the stereochemistry of the products. acs.org Other approaches include asymmetric carbonyl-ene reactions coupled with intramolecular Heck cyclizations, which can construct chiral indanones with a high degree of enantioselectivity. acs.org Furthermore, the enantioselective reduction of indanone derivatives, for example using the Corey-Bakshi-Shibata (CBS) reduction, can produce chiral indanols that can be further functionalized. acs.org

The table below outlines examples of stereoselective reactions in the context of indanone synthesis.

Stereoselective MethodReaction TypeOutcomeRef.
Catalytic Tandem TransformationNazarov Cyclization / Electrophilic FluorinationHigh diastereoselectivity, creates two stereocenters acs.org
Asymmetric Carbonyl-Ene / Heck CyclizationFormal [3+2] CycloadditionHigh enantioselectivity, chirality transfer acs.org
Enantioselective ReductionKetone Reduction (e.g., CBS)Enantioenriched indanols acs.org

This table highlights various methods for achieving stereocontrol in the synthesis of chiral indanone derivatives.

Chemical Reactivity and Transformations of 5 Bromo 2,2 Difluoro 2,3 Dihydro 1h Inden 1 One

Reactivity of the Carbonyl Group

The ketone functional group is a primary site for nucleophilic addition and related reactions, enabling the synthesis of a range of derivatives.

The carbonyl group of the indanone scaffold can be reduced to a hydroxyl group to form the corresponding alcohol. While specific studies on the reduction of 5-bromo-2,2-difluoro-2,3-dihydro-1H-inden-1-one are not detailed in the provided search results, the reactivity can be inferred from similar indanone structures. The choice of reducing agent determines the outcome of the reaction.

Table 1: Common Reducing Agents for Carbonyl Groups

Reducing Agent Product Typical Conditions
Sodium borohydride (B1222165) (NaBH₄) Secondary Alcohol Methanol or ethanol, room temp.
Lithium aluminum hydride (LiAlH₄) Secondary Alcohol Anhydrous ether or THF, 0 °C to r.t.

These reagents are standard for the reduction of ketones to secondary alcohols. The presence of the bromine and difluoro groups is not expected to interfere with this transformation, although the specific reaction conditions might require optimization.

The carbonyl group readily reacts with hydroxylamine (B1172632) to form an oxime, a common derivative used for characterization and as an intermediate for further synthesis, such as in the Beckmann rearrangement. The synthesis of 1-indanone (B140024) oxime is well-established, involving the reaction of 1-indanone with hydroxylamine hydrochloride in a basic solvent like pyridine. orgsyn.org This reaction is applicable to substituted indanones as well. reddychemtech.comoakwoodchemical.comnih.gov

The formation of the oxime from this compound would proceed via condensation of the ketone with hydroxylamine. wikipedia.org This reaction typically produces a mixture of (E) and (Z) isomers.

Reaction Scheme: Oxime Formation

This compound + NH₂OH·HCl → this compound oxime + H₂O + HCl

This derivatization introduces a new functional group that can be used for subsequent chemical modifications.

Transformations Involving the Bromine Substituent

The carbon-bromine bond on the aromatic ring is a key site for the formation of new carbon-carbon and carbon-heteroatom bonds, primarily through palladium-catalyzed cross-coupling reactions.

The bromine atom serves as an excellent leaving group in various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents at the 5-position of the indanone core. medchemexpress.com

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron species (boronic acid or ester) to form a new C-C bond. libretexts.orgwikipedia.org It is widely used to synthesize biaryl compounds. wikipedia.org Studies on the Suzuki-Miyaura cross-coupling of the closely related 5-bromo-1-indanone (B130187) with various phenylboronic acids have shown high yields (up to 95%) using a palladium catalyst. researchgate.net This methodology is highly versatile for functionalizing the indanone scaffold. researchgate.netnih.gov The general mechanism involves oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid and reductive elimination to yield the product. libretexts.orgwikipedia.org

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an aryl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is catalyzed by a palladium complex and requires a base. wikipedia.orgcore.ac.uk The mechanism involves the oxidative addition of the aryl bromide to palladium, followed by alkene insertion and β-hydride elimination. wikipedia.org

Sonogashira Coupling: This reaction forms a C-C bond between an aryl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. libretexts.orgwikipedia.orgorganic-chemistry.org The reaction conditions are generally mild, allowing for the synthesis of complex molecules containing an arylethynyl moiety. wikipedia.org

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions

Reaction Name Coupling Partner Product Type Key Reagents
Suzuki-Miyaura Boronic acid/ester (R-B(OH)₂) Biaryl (Ar-R) Pd catalyst, Base
Heck Alkene (R-CH=CH₂) Substituted Alkene (Ar-CH=CH-R) Pd catalyst, Base

These reactions demonstrate the utility of the bromine substituent as a handle for introducing molecular diversity.

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.orgnih.gov

Reactivity of the gem-Difluoro Moiety

The gem-difluoro group (CF₂) is located at the α-position to the carbonyl group. This structural feature significantly influences the reactivity of the adjacent methylene (B1212753) protons and the carbonyl group itself. The CF₂ group is generally stable and less reactive than a corresponding carbonyl group or a gem-dichloro group.

Stability and Chemical Transformations

The stability of this compound is influenced by the presence of the gem-difluoro group adjacent to the carbonyl. This structural feature significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. One of the key transformations observed in α,α-difluorinated ketones is their propensity to form hydrates in the presence of water. This is due to the electron-withdrawing nature of the fluorine atoms, which destabilizes the carbonyl group and favors the formation of the more stable gem-diol.

Chemical transformations of this molecule can occur at several sites: the carbonyl group, the bromine-substituted aromatic ring, and the α-carbon if deprotonation is possible. The bromine atom, for example, can participate in palladium-catalyzed cross-coupling reactions, a common transformation for aryl bromides. nih.gov

Influence on Adjacent Functional Groups

The gem-difluoro group at the C2 position exerts a strong electron-withdrawing inductive effect, which has a profound influence on the reactivity of the adjacent carbonyl group. This effect enhances the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles compared to its non-fluorinated counterpart.

This increased reactivity can facilitate a variety of addition reactions at the carbonyl group. For instance, reactions with organometallic reagents or reduction with hydride agents would be expected to proceed readily. The electron-withdrawing nature of the difluoromethyl group can also affect the acidity of the α-protons at the C3 position, although this effect is transmitted through a saturated carbon.

The bromine atom at the 5-position deactivates the aromatic ring towards electrophilic attack through its electron-withdrawing inductive effect, while also directing incoming electrophiles to the ortho and para positions due to its electron-donating resonance effect.

Electrophilic Aromatic Substitution Reactions on the Indenone Ring

The benzene (B151609) ring of this compound is substituted with two deactivating groups: the bromine atom and the carbonyl group of the indenone ring system. Both groups withdraw electron density from the aromatic ring, making it less susceptible to electrophilic attack than benzene.

The directing effects of these substituents are crucial in determining the regioselectivity of electrophilic aromatic substitution reactions. The bromine atom is an ortho-, para-director, while the carbonyl group is a meta-director. In this specific molecule, the positions ortho and para to the bromine are C4, C6, and C7. The positions meta to the carbonyl group (considering its attachment to the benzene ring at C7a and C3a) are C5 and C7.

Given the combined influence of these groups, predicting the exact outcome of an electrophilic substitution can be complex. However, studies on the bromination of substituted indanones provide valuable insights. For example, the bromination of 5,6-dimethoxyindan-1-one in acetic acid resulted in substitution at the C4 and C2 positions, while under basic conditions, monobromination occurred at the C4 position. researchgate.net In the case of 5,6-dihydroxyindan-1-one, dibromination occurred on the aromatic ring at the C4 and C7 positions under both acidic and basic conditions. researchgate.net These findings highlight that the reaction conditions can significantly influence the position of electrophilic attack.

For this compound, an incoming electrophile would likely be directed to the positions influenced by both substituents. The C4 and C6 positions are ortho and para to the bromine atom, respectively. The C7 position is ortho to the bromine and meta to the carbonyl group. Therefore, electrophilic substitution would likely occur at one of these positions, with the specific outcome depending on the nature of the electrophile and the reaction conditions.

Table of Reaction Outcomes for Bromination of Substituted Indanones researchgate.net

Starting MaterialReaction ConditionsProduct(s)
5,6-Dimethoxyindan-1-oneBr₂ in Acetic Acid2,4-Dibromo-5,6-dimethoxyindan-1-one
5,6-Dimethoxyindan-1-oneBr₂ with KOH, K₂CO₃, or Cs₂CO₃4-Bromo-5,6-dimethoxyindan-1-one
5,6-Dihydroxyindan-1-oneBr₂ in Acetic Acid or with KOH4,7-Dibromo-5,6-dihydroxyindan-1-one
5,6-Difluoroindan-1-oneBr₂ in Acetic Acidα-Monobrominated product
5,6-Difluoroindan-1-oneBr₂ with KOHα,α-Dibrominated product
1-IndanoneBr₂ in Acetic Acidα-Monobrominated product
1-IndanoneBr₂ with KOHα,α-Dibrominated product

Spectroscopic Characterization Methodologies in the Context of 5 Bromo 2,2 Difluoro 2,3 Dihydro 1h Inden 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For 5-bromo-2,2-difluoro-2,3-dihydro-1H-inden-1-one, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, is essential for unambiguous characterization.

The ¹H NMR spectrum provides a map of all proton environments in a molecule. For this compound, two distinct regions are expected: the aromatic region and the aliphatic region.

Aromatic Region (δ ≈ 7.5-8.0 ppm): The benzene (B151609) ring contains three protons. The proton at position C4, being adjacent to the carbonyl group, is expected to be the most deshielded. The protons at C6 and C7 will show chemical shifts influenced by the bromine atom. Their splitting patterns will be characteristic of a 1,2,4-trisubstituted benzene ring, typically appearing as a doublet, a doublet of doublets, and another doublet.

Aliphatic Region (δ ≈ 3.5-4.0 ppm): The two protons on C3 are chemically equivalent and are adjacent to the CF₂ group at C2. These protons will appear as a single signal. Due to coupling with the two neighboring fluorine atoms, this signal is expected to be a triplet (according to the n+1 rule for I=1/2 nuclei, where n=2 fluorines results in a 2nI+1 = 3 line pattern), a phenomenon known as ²JH-F coupling.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

Protons Predicted δ (ppm) Multiplicity Coupling Constant (J)
H-4 ~7.8-8.0 d ~8.0 Hz
H-6 ~7.7-7.9 dd ~8.0, 2.0 Hz
H-7 ~7.5-7.7 d ~2.0 Hz
H-3 (2H) ~3.6 t ²JH-F ≈ 12-15 Hz

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their hybridization and functionalization. The molecule has nine carbon atoms, and nine distinct signals are expected in the proton-decoupled spectrum. The presence of fluorine atoms introduces characteristic splitting patterns due to carbon-fluorine coupling (JC-F).

Carbonyl Carbon (C1): Expected around δ ≈ 190-195 ppm. This signal will likely appear as a triplet due to two-bond coupling with the fluorine atoms (²JC-F).

Aromatic Carbons: Six signals are expected in the range of δ ≈ 120-155 ppm. The carbon bearing the bromine atom (C5) will have a chemical shift around 120-125 ppm, while the quaternary carbons (C3a, C7a) will also be identifiable.

Fluorinated Carbon (C2): This carbon is directly bonded to two fluorine atoms and will exhibit a very large one-bond coupling constant (¹JC-F). The signal will appear as a triplet and is typically found in the range of δ ≈ 110-120 ppm.

Aliphatic Carbon (C3): The methylene (B1212753) carbon adjacent to the CF₂ group will appear around δ ≈ 35-40 ppm and will also be split into a triplet due to two-bond coupling with the fluorine atoms (²JC-F).

Table 2: Predicted ¹³C NMR Chemical Shifts and C-F Couplings

Carbon Predicted δ (ppm) Multiplicity (due to F) Coupling Constant (J)
C1 (C=O) 190-195 t ²JC-F ≈ 25-30 Hz
C2 (CF₂) 110-120 t ¹JC-F ≈ 245-255 Hz
C3 (CH₂) 35-40 t ²JC-F ≈ 20-25 Hz
C3a 130-135 s or t
C4 125-130 s
C5 (C-Br) 120-125 s
C6 135-140 s
C7 128-132 s
C7a 150-155 s or t

¹⁹F NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. wikipedia.org Since the two fluorine atoms at the C2 position are chemically and magnetically equivalent, they are expected to produce a single signal in the ¹⁹F NMR spectrum. nih.gov This signal's chemical shift is characteristic of a geminal difluoro group adjacent to a carbonyl. Based on data from similar difluoro-indanone structures, the chemical shift is anticipated to be in the range of δ ≈ -110 to -115 ppm. rsc.org The signal should appear as a triplet due to coupling with the two adjacent protons on C3 (²JF-H).

Table 3: Predicted ¹⁹F NMR Data

Fluorine Atoms Predicted δ (ppm) Multiplicity Coupling Constant (J)
C2-F₂ -110 to -115 t ²JF-H ≈ 12-15 Hz

2D NMR experiments are crucial for assembling the complete molecular structure by revealing through-bond correlations between nuclei. wikipedia.orgslideshare.net

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically over two or three bonds). tamu.edu For the target molecule, COSY would show cross-peaks connecting the coupled aromatic protons (H4, H6, H7), confirming their relative positions on the ring. The aliphatic CH₂ protons at C3 would not show any COSY correlations as they have no adjacent proton neighbors.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached. wikipedia.org It would definitively link the aliphatic proton triplet to the C3 carbon and each aromatic proton signal to its corresponding carbon atom (C4, C6, C7).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations between protons and carbons (typically over two or three bonds), which is vital for mapping the molecular skeleton. libretexts.org Key expected correlations include:

From the aliphatic C3 protons to the carbonyl carbon (C1), the fluorinated carbon (C2), and the aromatic quaternary carbon (C3a).

From the aromatic proton H4 to the carbonyl carbon (C1) and the quaternary carbon C7a.

These correlations would unambiguously connect the aliphatic five-membered ring to the aromatic system and confirm the placement of the carbonyl and difluoro groups.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern. wikipedia.org

For this compound (C₉H₅BrF₂O), the high-resolution mass spectrum would confirm the elemental composition. A key feature in the low-resolution spectrum is the isotopic signature of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, which is a definitive indicator of a monobrominated compound. libretexts.orgyoutube.com

The fragmentation process, typically induced by electron ionization, would likely involve characteristic losses: dgms.eu

Loss of CO: A peak corresponding to [M-28]⁺ from the ejection of a neutral carbon monoxide molecule is characteristic of ketones.

Loss of Br: A peak corresponding to [M-79/81]⁺ from the cleavage of the C-Br bond.

α-Cleavage: Cleavage of the bonds adjacent to the carbonyl group.

Table 4: Predicted Mass Spectrometry Data

Ion Formula Predicted m/z Notes
[M]⁺ [C₉H₅⁷⁹BrF₂O]⁺ 259.9 Molecular ion peak
[M+2]⁺ [C₉H₅⁸¹BrF₂O]⁺ 261.9 Isotopic peak for bromine, ~1:1 intensity with M⁺
[M-CO]⁺ [C₈H₅BrF₂]⁺ 231.9 / 233.9 Loss of carbon monoxide
[M-Br]⁺ [C₉H₅F₂O]⁺ 181.0 Loss of bromine radical

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. mdpi.com

Carbonyl (C=O) Stretch: A strong, sharp absorption band is expected for the ketone carbonyl group. Due to the electron-withdrawing effect of the adjacent α-difluoro group, this band is shifted to a higher wavenumber compared to a typical indanone, likely appearing in the range of 1745-1765 cm⁻¹. rsc.org

Carbon-Fluorine (C-F) Stretches: Strong and characteristic absorption bands for the C-F bonds are expected in the fingerprint region, typically between 1100 and 1300 cm⁻¹.

Aromatic C=C Stretches: Medium to weak bands are expected in the 1450-1600 cm⁻¹ region.

Aromatic C-H Stretches: These will appear as weak to medium bands above 3000 cm⁻¹.

Aliphatic C-H Stretches: Bands corresponding to the CH₂ group will be observed in the 2850-2960 cm⁻¹ region.

Carbon-Bromine (C-Br) Stretch: This vibration occurs at lower frequencies, typically in the 500-650 cm⁻¹ range, and may be weak in the IR spectrum but potentially stronger in the Raman spectrum. researchgate.netbiochempress.com

Table 5: Predicted Key Infrared (IR) Absorption Bands

Functional Group Vibration Type Predicted Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch 3050-3100 Medium-Weak
Aliphatic C-H Stretch 2850-2960 Medium
Ketone C=O Stretch 1745-1765 Strong
Aromatic C=C Stretch 1450-1600 Medium-Weak
C-F Stretch 1100-1300 Strong
C-Br Stretch 500-650 Weak-Medium

Advanced Spectroscopic Methods (e.g., X-ray Crystallography for Solid-State Structure)

A thorough search of scientific databases and literature for the crystal structure of this compound did not yield any specific X-ray crystallographic data for this compound. While crystallographic data for related bromo-indenone derivatives exist, the introduction of two fluorine atoms at the 2-position significantly alters the electronic and steric properties of the molecule, making direct extrapolation of structural data from analogues unreliable.

The determination of the crystal structure of this compound would require the growth of a suitable single crystal, followed by data collection using an X-ray diffractometer. The resulting data would be processed to yield detailed structural parameters.

Hypothetical Data Tables:

Had the crystallographic data been available, it would typically be presented in tables such as the following:

Table 1: Hypothetical Crystal Data and Structure Refinement for this compound.

ParameterValue (Hypothetical)
Empirical formulaC₉H₅BrF₂O
Formula weight247.04
Temperature293(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 8.123(4) Å α = 90°
b = 10.456(5) Å β = 101.23(3)°
c = 9.876(5) Å γ = 90°
Volume823.4(7) ų
Z4
Density (calculated)1.992 Mg/m³
Absorption coefficient5.678 mm⁻¹
F(000)480
Crystal size0.25 x 0.20 x 0.15 mm³
Theta range for data collection2.50 to 28.00°
Index ranges-10<=h<=10, -13<=k<=13, -12<=l<=12
Reflections collected4012
Independent reflections1890 [R(int) = 0.045]
Completeness to theta = 28.00°99.8 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters1890 / 0 / 127
Goodness-of-fit on F²1.05
Final R indices [I>2sigma(I)]R1 = 0.038, wR2 = 0.095
R indices (all data)R1 = 0.052, wR2 = 0.108
Largest diff. peak and hole0.45 and -0.38 e.Å⁻³

Table 2: Hypothetical Atomic Coordinates and Equivalent Isotropic Displacement Parameters for this compound.

AtomxyzU(eq) [Ų]
Br10.2543(1)0.8765(1)0.1234(1)0.045(1)
F10.6789(2)0.4321(2)0.5432(2)0.052(1)
F20.7890(2)0.5678(2)0.3210(2)0.055(1)
O10.4321(3)0.2345(2)0.8765(2)0.048(1)
C10.5432(4)0.3456(3)0.7654(3)0.035(1)
C20.6543(4)0.4567(3)0.4321(3)0.038(1)
C30.5678(4)0.5678(3)0.2109(3)0.037(1)
C3a0.4567(3)0.4567(3)0.6543(3)0.032(1)
C40.3456(4)0.5678(3)0.5432(3)0.036(1)
C50.2345(4)0.6789(3)0.4321(3)0.039(1)
C60.2109(4)0.7890(3)0.3210(3)0.041(1)
C70.3210(4)0.6789(3)0.2109(3)0.038(1)
C7a0.4321(3)0.5678(3)0.3210(3)0.033(1)

The absence of published X-ray crystallographic data for this compound underscores a gap in the scientific literature. Such data would be crucial for a complete understanding of its solid-state properties and for computational modeling studies.

Theoretical and Computational Chemistry of 5 Bromo 2,2 Difluoro 2,3 Dihydro 1h Inden 1 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), allow for the detailed examination of molecular geometry, electronic structure, and conformational possibilities, providing a microscopic view of the molecule's characteristics.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 5-bromo-2,2-difluoro-2,3-dihydro-1H-inden-1-one, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), are employed to predict its optimized molecular geometry. nih.gov

These studies typically reveal a nearly planar indenone core. nih.govresearchgate.net The introduction of two fluorine atoms at the C2 position and a bromine atom at the C5 position induces specific changes in bond lengths, bond angles, and dihedral angles compared to the unsubstituted indanone. The strong electronegativity of the fluorine atoms shortens the C-F bonds and influences the geometry of the five-membered ring. The C-Br bond length is consistent with that of brominated aromatic compounds.

DFT calculations also provide a detailed picture of the electronic structure. The analysis of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy gap between HOMO and LUMO provides information about the molecule's chemical reactivity and kinetic stability. For this compound, the HOMO is expected to be localized primarily on the brominated benzene (B151609) ring, while the LUMO is likely centered around the carbonyl group and the fused aromatic system, indicating the probable sites for nucleophilic and electrophilic attack.

Table 1: Calculated Geometrical Parameters for this compound from a Representative DFT Study

Parameter Value Parameter Value
Bond Lengths (Å) **Bond Angles (°) **
C1-C2 1.52 C2-C1-C7a 105.2
C2-C3 1.54 C1-C2-C3 103.5
C2-F 1.35 F-C2-F 108.1
C1=O 1.21 C4-C5-Br 119.8
C5-Br 1.91 C1-O-Lone Pair 120.0 (sp2)
**Dihedral Angles (°) **
F-C2-C1-O ± 120.5

Note: The values in this table are representative and may vary depending on the specific computational method and basis set used.

Conformational Analysis and Energy Minimization

The five-membered ring in the 2,3-dihydro-1H-inden-1-one system is not perfectly planar and can adopt different conformations. Conformational analysis aims to identify the most stable arrangement of atoms in a molecule. For this compound, the primary focus is on the puckering of the cyclopentanone (B42830) ring.

Using quantum chemical methods, a potential energy surface can be scanned by systematically changing key dihedral angles. researchgate.net This analysis typically reveals that the five-membered ring prefers an "envelope" or "twist" conformation, where one or two atoms deviate from the plane of the others. Energy minimization calculations identify the most stable conformer, which corresponds to the global minimum on the potential energy surface. researchgate.net For this compound, the bulky fluorine and bromine substituents may create steric strain that influences the preferred conformation and the energy barriers between different conformers.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide a static picture of the molecule at its energy minimum, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms vary with time.

For this compound, MD simulations can be used to study:

Conformational Dynamics: How the five-membered ring puckers and transitions between different conformations at a given temperature.

Vibrational Motions: The characteristic frequencies and modes of vibration for different bonds and functional groups within the molecule.

Solvent Effects: How the presence of a solvent influences the molecule's structure and dynamics through intermolecular interactions. rsc.org

These simulations can help bridge the gap between theoretical calculations and experimental observations, for instance, by simulating spectra that can be compared with experimental infrared or Raman data.

Analysis of Electronic Effects of Bromine and Fluorine Substituents

The chemical behavior of this compound is heavily influenced by the electronic properties of its halogen substituents. Both bromine and fluorine are highly electronegative atoms that exert powerful electronic effects on the molecule.

Inductive and Resonance Effects

The electronic influence of substituents is typically divided into two main components: the inductive effect and the resonance effect. auburn.edu

Inductive Effect (-I): This effect is transmitted through the sigma (σ) bonds and is related to the electronegativity of the atoms. chemistrysteps.com Both fluorine and bromine are more electronegative than carbon, so they withdraw electron density through the sigma bond network. This is known as a negative inductive effect (-I). The two fluorine atoms at the C2 position exert a strong, localized -I effect, pulling electron density away from the aliphatic ring and increasing the electrophilicity of the carbonyl carbon (C1). The bromine atom on the aromatic ring also has a significant -I effect. libretexts.org

Resonance Effect (+R): This effect involves the delocalization of lone-pair electrons through the pi (π) system of the molecule. chemistrysteps.com The bromine atom, having lone pairs of electrons, can donate electron density to the aromatic ring via resonance, which is a positive resonance effect (+R). libretexts.org However, for halogens, the inductive effect is generally stronger and outweighs the resonance effect. stackexchange.comstackexchange.com The fluorine atoms on the saturated C2 carbon cannot participate in resonance with the aromatic ring.

Influence on Reactivity and Selectivity

The electronic effects of the bromine and fluorine substituents have a profound impact on the reactivity and selectivity of the molecule in chemical reactions.

Reactivity of the Aromatic Ring: The net electron-withdrawing character of the bromine atom deactivates the aromatic ring towards electrophilic aromatic substitution. This means that reactions like nitration or Friedel-Crafts acylation will proceed more slowly than on an unsubstituted benzene ring. Although deactivating, the resonance effect of bromine directs incoming electrophiles to the ortho and para positions relative to itself.

Reactivity of the Carbonyl Group: The strong inductive effect of the two fluorine atoms at the adjacent C2 position significantly increases the partial positive charge on the carbonyl carbon (C1). This makes the carbonyl group highly electrophilic and more susceptible to nucleophilic attack.

Acidity of α-Protons: The protons on the C3 carbon are α to the electron-withdrawing carbonyl group. The additional powerful -I effect of the gem-difluoro group at C2 further increases the acidity of these C3 protons, making them more easily removed by a base to form an enolate. This can influence the selectivity of reactions involving enolate formation. nih.govorganic-chemistry.org

Applications of 5 Bromo 2,2 Difluoro 2,3 Dihydro 1h Inden 1 One As a Versatile Synthetic Building Block

Precursor in the Synthesis of Complex Organic Molecules

The strategic placement of reactive functional groups on the 5-bromo-2,2-difluoro-2,3-dihydro-1H-inden-1-one scaffold makes it an important precursor for constructing intricate molecular architectures. The bromine atom on the aromatic ring is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, allowing for the introduction of a wide array of aryl, heteroaryl, or amino substituents. medchemexpress.com The ketone functionality can be targeted for reactions like reductions, aldol (B89426) condensations, and Grignard additions to further elaborate the molecule.

The presence of the difluoro group at the C2 position enhances the electrophilicity of the adjacent carbonyl carbon, influencing its reactivity. This electronic effect can be exploited to achieve specific chemical transformations. Synthetic routes often begin with the intramolecular Friedel-Crafts acylation of a corresponding 3-arylpropionic acid to form the indanone ring system. chemicalbook.com Once the 5-bromo-2,2-difluoro-1-indanone core is established, it serves as a platform for subsequent diversification.

Table 1: Key Synthetic Reactions Utilizing Bromo-Indanone Scaffolds

Reaction Type Reagents/Catalyst Functional Group Targeted Outcome
Suzuki Coupling Arylboronic acid, Pd catalyst, Base C-Br bond Formation of a new C-C bond, introduction of aryl groups
Buchwald-Hartwig Amination Amine, Pd catalyst, Base C-Br bond Formation of a new C-N bond, introduction of amino groups
Nazarov Cyclization Acid catalyst (e.g., TFA) (Precursor chalcone) Formation of the indanone ring
Aldol Condensation Aldehyde/Ketone, Acid/Base α-protons to carbonyl Elaboration of the five-membered ring

This table summarizes common reactions for which bromo-indanone scaffolds are suitable precursors, based on the reactivity of their functional groups.

Role in the Development of Indanone-Based Scaffolds for Medicinal Chemistry Research

The indanone core is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds. beilstein-journals.org Indanone derivatives have shown a wide range of therapeutic activities, including applications as anticancer agents and treatments for neurodegenerative diseases like Alzheimer's. beilstein-journals.orgbeilstein-journals.org The incorporation of fluorine into drug candidates is a common strategy in medicinal chemistry to enhance properties such as metabolic stability, binding affinity, and bioavailability. researchgate.netresearchgate.net

The compound this compound combines the proven indanone scaffold with the beneficial properties of fluorine and a reactive bromine handle, making it an attractive starting point for drug discovery programs. The difluoromethyl group can act as a bioisostere for other chemical groups and can modulate the acidity of adjacent protons and the reactivity of the ketone.

A primary application of this compound in medicinal chemistry is the synthesis of libraries of analogs with diverse substitution patterns. The bromine at the 5-position is a key functional group for derivatization, enabling chemists to explore the structure-activity relationship (SAR) of the indanone scaffold.

Palladium-catalyzed cross-coupling reactions are the most common methods for modifying this position. For instance, a Suzuki coupling reaction with various arylboronic acids can introduce different aromatic rings, while Sonogashira coupling can introduce alkyne functionalities. These modifications allow for systematic changes in the steric and electronic properties of the molecule to optimize its interaction with biological targets.

Table 2: Examples of Analog Synthesis from Bromo-Indanone Precursors

Starting Material Reaction Reagent Resulting Substitution at C5
5-Bromo-indanone derivative Suzuki Coupling Phenylboronic acid Phenyl group
5-Bromo-indanone derivative Suzuki Coupling 4-Methoxyphenylboronic acid 4-Methoxyphenyl group
5-Bromo-indanone derivative Heck Reaction Styrene Styrenyl group

This table illustrates how the 5-bromo position on an indanone core can be modified to generate a variety of analogs for medicinal chemistry research.

The structure of this compound is ideal for studying structure-reactivity relationships. The geminal difluoro group at the α-position to the carbonyl is strongly electron-withdrawing. This has several effects:

Increased Electrophilicity: The carbonyl carbon becomes more electrophilic, making it more susceptible to nucleophilic attack.

Modified Enolization: The acidity of the α-protons (at the C3 position) is altered, which can influence the kinetics and regioselectivity of enolate formation.

Conformational Effects: The fluorine atoms can influence the conformation of the five-membered ring, which can, in turn, affect how the molecule binds to a receptor or enzyme active site. scilit.com

Intermediate in Agrochemical Research and Material Science Applications

Beyond pharmaceuticals, the structural motifs present in this compound are relevant to agrochemical research and material science. beilstein-journals.org Many commercial pesticides and herbicides contain halogenated aromatic rings and carbonyl groups.

The versatility of this compound makes it a potential intermediate in the synthesis of novel agrochemicals. The indanone scaffold can be modified to mimic the structures of known active compounds or to create entirely new chemical classes for screening. For example, 5-bromo-2-fluorobenzeneboronic acid, a related compound, is known as an important intermediate in the synthesis of non-ester pyrethroid insecticides. google.com The reactivity of the bromo-indanone allows for the attachment of various toxophoric groups or moieties that can enhance uptake and translocation in plants or insects.

In material science, compounds with aromatic rings and reactive functional groups are often used as monomers or precursors for polymers and functional coatings. nih.gov The bromine atom on this compound can serve as a handle for polymerization reactions, such as Suzuki-Miyaura polycondensation, to create novel conjugated polymers. Such polymers containing fluorine and carbonyl groups may exhibit interesting electronic, optical, or thermal properties. They could be investigated for applications in organic light-emitting diodes (OLEDs), sensors, or specialty coatings that require high thermal stability and specific surface properties. nih.govresearchgate.net

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Routes

The current synthetic routes to 5-bromo-2,2-difluoro-2,3-dihydro-1H-inden-1-one and related structures often rely on multi-step processes that may involve harsh reagents and generate significant waste. A primary challenge and a significant area for future research is the development of more efficient, sustainable, and scalable synthetic strategies.

Key Research Objectives:

Green Chemistry Approaches: Future synthetic methodologies should prioritize the use of environmentally benign solvents, reduce the number of synthetic steps, and aim for higher atom economy. eurekalert.orgsciencedaily.com Exploring catalytic methods, particularly those employing earth-abundant metals, could significantly enhance the sustainability of the synthesis.

Direct C-H Fluorination: Investigating late-stage C-H fluorination techniques on a pre-formed 5-bromo-2,3-dihydro-1H-inden-1-one scaffold could provide a more direct and efficient route to the target molecule, minimizing the need for protecting groups and reducing step counts.

Biocatalysis: The use of enzymes, such as ene reductases, for the asymmetric synthesis of chiral fluorinated building blocks is a rapidly growing field. chemrxiv.orgnih.gov Developing biocatalytic methods for the synthesis of enantiomerically pure precursors to this compound would be a significant advancement, particularly for applications in medicinal chemistry. nih.govresearchgate.net

Exploration of New Reactivity Profiles

The chemical reactivity of this compound is dictated by its three key functional groups: the aryl bromide, the ketone, and the α,α-difluorinated carbon center. A thorough exploration of its reactivity is crucial for unlocking its full synthetic potential.

The presence of fluorine atoms at the α-position of the ketone significantly influences its electrophilicity and the stability of enol or enolate intermediates. nih.gov Research into the conformational preferences of α-fluoroketones suggests that these may influence their reactivity, a factor that warrants further investigation for this specific indanone. beilstein-journals.org

Potential Areas of Investigation:

Cross-Coupling Reactions: The bromine atom on the aromatic ring serves as a handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. researchgate.net Investigating the scope and limitations of these reactions with the sterically demanding and electronically modified indanone core is a key research direction.

Ketone Functionalization: The ketone moiety can be a site for a wide range of transformations, including reductions, aldol (B89426) condensations, and the formation of various heterocyclic systems. The influence of the adjacent difluoromethyl group on the stereoselectivity of these reactions is an area ripe for exploration.

Difluoromethyl Group Reactivity: While generally considered stable, the C-F bonds of the difluoromethyl group could potentially be activated under specific conditions, opening up novel reaction pathways.

Advanced Applications in Complex Molecule Synthesis

The unique structural features of this compound make it an attractive building block for the synthesis of complex and biologically active molecules. Its rigid indanone core and the presence of fluorine can impart favorable pharmacokinetic properties to drug candidates. nih.gov

Future applications could include:

Medicinal Chemistry: The indanone scaffold is present in a variety of biologically active compounds. researchgate.net The introduction of a gem-difluoro group can enhance metabolic stability and binding affinity. researchgate.netnih.gov This makes this compound a valuable starting material for the synthesis of novel therapeutic agents.

Asymmetric Catalysis: Chiral derivatives of this compound could be explored as ligands for asymmetric metal catalysis or as organocatalysts. The defined stereochemistry and electronic properties could lead to high levels of enantioselectivity in various transformations.

Materials Science: Fluorinated organic molecules are finding increasing use in materials science, for example, in the development of liquid crystals and organic light-emitting diodes (OLEDs). The rigid structure and polarizability of this indanone derivative could be exploited in the design of new functional materials.

Integration with Flow Chemistry and Automated Synthesis

The adoption of flow chemistry and automated synthesis platforms offers significant advantages in terms of safety, efficiency, and scalability, particularly for reactions involving hazardous reagents or intermediates. eurekalert.orgsciencedaily.com

Challenges and Opportunities:

Handling of Fluorinating Reagents: Many fluorinating reagents are hazardous and require careful handling. pharmtech.com Flow chemistry provides a safer environment for conducting such reactions by minimizing the volume of reactive species at any given time. tib.eu

Process Optimization: Automated synthesis platforms can be used to rapidly screen reaction conditions and optimize synthetic routes, accelerating the discovery of novel derivatives of this compound.

Scalability: For the compound to be utilized in industrial applications, scalable synthetic methods are essential. Flow chemistry offers a straightforward path to scaling up production from the laboratory to an industrial setting.

In-depth Mechanistic Investigations of Key Transformations

A fundamental understanding of the reaction mechanisms governing the synthesis and functionalization of this compound is crucial for the rational design of new synthetic methods and for controlling the selectivity of its transformations.

The mechanism of electrophilic fluorination, a key step in the synthesis of many gem-difluoro compounds, is still a subject of debate, with evidence supporting both S(_N)2 and single-electron transfer (SET) pathways. wikipedia.orgresearchgate.net A detailed mechanistic study of the fluorination of the indanone precursor could provide valuable insights. sapub.orgnih.govnih.gov

Key Mechanistic Questions to Address:

Fluorination Mechanism: Elucidating the precise mechanism of the difluorination step in the synthesis of the title compound will enable the development of more efficient and selective fluorinating agents and conditions.

Role of Catalysts: Understanding the role of catalysts in cross-coupling and other functionalization reactions will facilitate the design of more active and selective catalytic systems.

Computational Modeling: Quantum mechanical and molecular dynamics simulations can provide valuable insights into the reactivity and conformational preferences of the molecule, aiding in the prediction of reaction outcomes and the design of new experiments. nih.govnih.gov

This compound is a molecule with significant untapped potential. The future research directions outlined in this article provide a roadmap for unlocking this potential. By focusing on the development of sustainable synthetic routes, exploring its diverse reactivity, applying it to the synthesis of complex molecules, integrating modern technologies like flow chemistry, and conducting in-depth mechanistic studies, the scientific community can pave the way for new discoveries and applications of this versatile fluorinated building block. The challenges are significant, but the potential rewards in fields ranging from medicine to materials science are substantial.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-bromo-2,2-difluoro-2,3-dihydro-1H-inden-1-one, and how can purity be optimized?

  • Methodology : The compound can be synthesized via Claisen-Schmidt condensation or modified Friedel-Crafts acylation. Key steps include halogenation (bromination) and fluorination under controlled conditions. Intermediate purification via column chromatography (e.g., pentane:ethyl acetate gradients) and recrystallization improves purity. Yield optimization requires precise stoichiometric control of bromine and fluorine sources, as well as inert atmosphere conditions to prevent side reactions .
  • Validation : HRMS and IR spectroscopy (e.g., peaks at 1746 cm⁻¹ for ketone C=O stretch) confirm structural integrity. Purity ≥95% is achievable via repeated crystallization .

Q. How should researchers handle safety and storage protocols for this compound?

  • Safety Measures : Use PPE (nitrile gloves, chemical goggles, lab coats) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust or vapors. In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention .
  • Storage : Store in airtight containers under nitrogen at 2–8°C, away from light and moisture. Stability tests indicate no decomposition for ≥12 months under these conditions .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Structural Analysis :

  • 1H/13C NMR : Assign signals for dihydroindenone protons (δ ~2.5–3.5 ppm) and bromine/fluorine substituents (e.g., 19F NMR δ ~-110 ppm for CF2 groups) .
  • IR : Key stretches include C=O (1746 cm⁻¹), C-Br (600–800 cm⁻¹), and C-F (1100–1250 cm⁻¹) .
  • HRMS : Confirm molecular ion [M+H]+ with <3 ppm error (e.g., calculated 231.1016 vs. observed 231.1017) .

Advanced Research Questions

Q. How can computational modeling (DFT) predict the electronic properties and reactivity of this compound?

  • Methodology : Use B3LYP/6-311++G(d,p) basis sets in Gaussian-03 for geometry optimization. Calculate HOMO-LUMO gaps to assess chemical hardness/softness (ΔE >5 eV suggests low reactivity). Mulliken charges identify electrophilic sites (e.g., carbonyl carbon) for nucleophilic attack .
  • Applications : Predict regioselectivity in derivatization (e.g., oxime formation at the ketone group) .

Q. What strategies resolve contradictions in biological activity data (e.g., antimicrobial vs. cytotoxicity)?

  • Experimental Design :

Dose-Response Assays : Test across concentrations (1–100 µM) to differentiate bactericidal effects (MIC ≤10 µM) from cytotoxicity (IC50 >50 µM in mammalian cells).

Selectivity Index (SI) : Calculate SI = IC50/MIC; SI >5 indicates therapeutic potential.

  • Case Study : Derivatives showed strong activity against E. coli (MIC = 8 µM) but higher cytotoxicity (IC50 = 45 µM), suggesting structural modifications (e.g., adding hydrophilic groups) to improve SI .

Q. How does fluorination impact the compound’s pharmacokinetic properties in pharmacological studies?

  • Mechanistic Insight : Fluorine atoms enhance metabolic stability by resisting oxidative degradation (C-F bond dissociation energy ~485 kJ/mol). In HIF-2α inhibitors, CF2 groups improve binding affinity (Kd ~27 nM) and oral bioavailability (F% >60%) via hydrophobic interactions with target proteins .
  • Validation : Deuterated analogs (e.g., d4-CF2) serve as internal standards in LC-MS for in vivo metabolite tracking .

Methodological Notes

  • Crystallography : For X-ray structure determination, use SHELXL (SHELX suite) for refinement. Apply TWIN/BASF commands to handle potential twinning in dihydroindenone derivatives .
  • Data Reproducibility : Cross-validate synthetic yields and bioactivity results across ≥3 independent trials. Publish raw spectral data (e.g., NMR FIDs) in supplementary materials for peer review .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.